molecular formula C9H10ClNO3S B1386643 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride CAS No. 892948-94-6

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Cat. No.: B1386643
CAS No.: 892948-94-6
M. Wt: 247.7 g/mol
InChI Key: LHMOALYDXXCXLZ-UHFFFAOYSA-N
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Description

Overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

This compound is a heterocyclic organic compound characterized by the Chemical Abstracts Service registry number 892948-94-6. The compound features a molecular formula of C₉H₁₀ClNO₃S with a precise molecular weight of 247.70 grams per mole. This chemical entity belongs to the broader family of benzoxazine derivatives, specifically those modified with sulfonyl chloride functionality at the 6-position of the benzoxazine ring system.

The structural architecture of this compound incorporates several key features that contribute to its chemical reactivity and potential applications. The benzoxazine core provides a six-membered heterocyclic ring containing both nitrogen and oxygen heteroatoms, while the methyl substituent at the 4-position introduces steric and electronic effects that influence the compound's behavior. The sulfonyl chloride moiety at the 6-position serves as a highly reactive electrophilic center, making this compound particularly valuable for nucleophilic substitution reactions and the formation of sulfonamide linkages.

The compound's structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as CN1CCOC2=C1C=C(C=C2)S(Cl)(=O)=O, while the International Chemical Identifier string provides additional structural details as 1S/C9H10ClNO3S/c1-11-4-5-14-9-3-2-7(6-8(9)11)15(10,12)13/h2-3,6H,4-5H2,1H3. These representations confirm the precise connectivity and stereochemical arrangement of atoms within the molecular structure.

Physical and chemical properties of this compound indicate its solid-state nature under standard conditions. The compound requires careful storage protocols, typically maintained under sealed conditions in dry environments at temperatures between 2-8°C to preserve its chemical integrity. The molecular design registry number MFCD10700049 provides additional identification for research and commercial purposes.

Historical context and discovery

The development of this compound emerged from the broader historical evolution of benzoxazine chemistry, which has its roots in the systematic exploration of heterocyclic compounds throughout the 20th century. Benzoxazine chemistry gained significant momentum when researchers began investigating 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one derivatives, which demonstrated considerable pharmacological activities including antimicrobial, antimycobacterial, anti-diabetic, and antidepressant effects. This foundational work established the benzoxazine scaffold as a privileged structure in medicinal chemistry research.

The specific synthesis and characterization of sulfonyl chloride-substituted benzoxazines represents a more recent advancement in the field. Patent literature from Memory Pharmaceuticals Corporation documented early synthetic approaches to related 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-sulfonyl chloride derivatives in 2008, utilizing chlorosulfonic acid-mediated sulfonylation reactions. These pioneering studies established fundamental synthetic methodologies that would later be adapted for the preparation of various sulfonyl chloride-functionalized benzoxazine analogs.

The emergence of this compound as a distinct research target reflects the evolution of structure-activity relationship studies within benzoxazine chemistry. Researchers recognized that systematic modification of the benzoxazine core through substitution patterns could significantly influence both chemical reactivity and biological activity profiles. The introduction of methyl substitution at the 4-position, combined with sulfonyl chloride functionality at the 6-position, represents a strategic approach to modulating the electronic and steric properties of the benzoxazine framework.

Contemporary research into benzoxazine sulfonyl chlorides has been driven by advances in synthetic methodology, particularly the development of more efficient and selective approaches to sulfonyl chloride formation. Recent publications have described novel Sandmeyer-type chlorosulfonylation reactions that enable the direct conversion of aromatic amines to sulfonyl chlorides using stable sulfur dioxide surrogates and copper catalysis. These methodological advances have facilitated access to previously challenging sulfonyl chloride derivatives and expanded the scope of benzoxazine chemistry.

The historical trajectory of benzoxazine research has been characterized by increasing recognition of the versatility and accessibility of the benzoxazine skeleton for the development of bioactive compounds. This recognition has positioned compounds like this compound as valuable synthetic intermediates and research tools for the exploration of new chemical space and the development of novel therapeutic agents.

Significance in heterocyclic and sulfonyl chloride chemistry

The significance of this compound in contemporary heterocyclic chemistry stems from its unique combination of structural features that enable diverse chemical transformations and applications. Benzoxazine derivatives have established themselves as important scaffolds in medicinal chemistry due to their demonstrated biological activities, including antimicrobial, antimycobacterial, anti-diabetic, antihypolipidemic, and antidepressant properties. The incorporation of sulfonyl chloride functionality into the benzoxazine framework significantly expands the synthetic utility of these compounds by providing a highly reactive electrophilic center for further chemical elaboration.

Sulfonyl chlorides play a crucial role in protecting group chemistry and serve as essential starting materials for the synthesis of sulfonamides, which are high-demand motifs in drug discovery chemistry. The strategic positioning of the sulfonyl chloride group at the 6-position of the benzoxazine ring creates opportunities for selective functionalization and the development of bifunctional molecules. This design enables the compound to participate in both benzoxazine-specific chemistry and sulfonyl chloride-mediated transformations, making it a versatile building block for synthetic applications.

The benzoxazine core itself contributes significant value to heterocyclic chemistry through its demonstrated ability to undergo ring-opening polymerization reactions. Research has shown that benzoxazine monomers can polymerize through cationic mechanisms to form polybenzoxazines with excellent material properties, including near-zero volumetric cure shrinkage, high glass transition temperatures, low flammability, and low water absorption. The presence of the methyl substituent at the 4-position and the sulfonyl chloride at the 6-position provides opportunities to modulate these polymerization behaviors and access new classes of high-performance materials.

Contemporary research has highlighted the importance of benzoxazine derivatives in the development of advanced polymer systems for aerospace applications. The combination of benzoxazine chemistry with reactive functional groups like sulfonyl chlorides offers pathways to create novel materials with enhanced properties and processing characteristics. These developments position this compound as a potentially valuable component in next-generation composite materials.

Property Category Characteristic Chemical Significance
Heterocyclic Framework Six-membered ring with N,O heteroatoms Enables diverse ring-opening reactions
Sulfonyl Chloride Functionality Highly electrophilic center Facilitates nucleophilic substitutions
Methyl Substitution Steric and electronic modulation Influences reactivity and selectivity
Molecular Architecture Bifunctional design Enables dual reaction pathways

The versatility of benzoxazine chemistry has been demonstrated through the development of various synthetic methodologies and the exploration of structure-activity relationships. The relative chemical simplicity and accessibility of the benzoxazine skeleton, combined with its promising bioactivity profiles, position these compounds among the most attractive sources of novel bioactive molecules. The integration of sulfonyl chloride functionality into this framework represents a strategic approach to expanding the chemical space accessible through benzoxazine chemistry.

Scope and objectives of research

The research landscape surrounding this compound encompasses several interconnected objectives that reflect both fundamental chemical investigations and applied research goals. Primary research objectives focus on understanding the unique reactivity patterns exhibited by this bifunctional molecule and developing efficient synthetic methodologies for its preparation and subsequent transformations. The presence of both benzoxazine and sulfonyl chloride functionalities within a single molecular framework presents opportunities to explore novel chemical reactivity and develop new synthetic strategies.

Synthetic methodology development represents a core research objective, particularly in the context of optimizing preparation routes for this compound and related derivatives. Current synthetic approaches involve multi-step sequences that typically begin with the formation of the benzoxazine core through reactions between 2-aminophenol derivatives and chloroacetic acid, followed by sulfonation with chlorosulfonic acid. Research efforts aim to streamline these synthetic pathways, improve yields, and develop more efficient methods for introducing both the methyl substituent and the sulfonyl chloride functionality.

Research Domain Primary Objectives Expected Outcomes
Synthetic Methodology Optimize preparation routes Improved yields and selectivity
Reactivity Studies Characterize chemical behavior Novel transformation pathways
Structure-Activity Analysis Correlate structure with function Design principles for analogs
Material Applications Develop polymer systems Advanced composite materials

Fundamental reactivity studies constitute another significant research objective, focusing on characterizing the chemical behavior of this compound under various reaction conditions. These investigations seek to understand how the compound participates in nucleophilic substitution reactions at the sulfonyl chloride center while simultaneously exploring potential ring-opening reactions of the benzoxazine moiety. The development of selective reaction conditions that favor one functional group over the other represents a particularly important research challenge.

Structure-activity relationship studies form a crucial component of research objectives, particularly in the context of developing new benzoxazine derivatives with enhanced properties or novel activities. The systematic variation of substituents on the benzoxazine ring system, combined with modifications to the sulfonyl chloride functionality, provides opportunities to establish design principles for optimizing specific chemical or biological properties. These studies are essential for understanding how structural modifications influence both reactivity patterns and potential applications.

Application-focused research objectives encompass the development of this compound as a building block for advanced materials and pharmaceutical intermediates. In the materials science domain, research efforts focus on incorporating this compound into polymer systems to achieve enhanced thermal, mechanical, or processing properties. The potential for developing new classes of high-performance polymers with unique characteristics represents a significant applied research opportunity.

Pharmaceutical applications research aims to leverage the established biological activity profiles of benzoxazine derivatives while exploiting the synthetic versatility provided by the sulfonyl chloride functionality. Research objectives include the systematic exploration of this compound as an intermediate for synthesizing novel drug candidates and investigating its potential direct biological activities. The ability to rapidly access diverse chemical analogs through sulfonyl chloride chemistry positions this compound as a valuable tool for medicinal chemistry research.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-11-4-5-14-9-3-2-7(6-8(9)11)15(10,12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMOALYDXXCXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656422
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892948-94-6
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alternative Synthetic Routes

Patents and literature describe alternative methods involving:

Step Reagents & Conditions Observations Yield (%) Notes
1 2H-1,4-benzoxazin-3(4H)-one (2 g, 13.42 mmol) + ClSO3H (10 mL) at 0–5 °C Controlled addition over 20 min, stirring 1 h at 5–10 °C 66 White solid product obtained
2 Quenching in ice (100 g) Reaction mixture cooled and quenched - Prevents decomposition
3 Extraction with CH2Cl2 (100 mL), drying over Na2SO4 Organic layer isolated and dried - Purification step
4 Evaporation under vacuum Concentration of filtrate - Final product isolation

Analytical data for the product include ^1H NMR (400 MHz, CDCl3): signals at δ 9.29 (s, 1H), 7.71 (d, 2H), 7.52 (s, 1H), 7.16 (d, 2H), 4.80 (s, 2H); and ES-MS m/z 317 [M+BnNH-H], confirming the molecular structure.

  • Temperature Control: Maintaining low temperatures during chlorosulfonation is critical to prevent side reactions and degradation of the benzoxazine ring.
  • Solvent Effects: Use of dichloromethane for extraction and drying ensures efficient separation of the product from aqueous byproducts.
  • Reaction Time: A 1-hour reaction time at low temperature is sufficient to achieve high conversion without over-sulfonylation.
  • Purity: The product obtained is a white solid with good purity, suitable for further pharmacological evaluation.

The preparation of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is effectively accomplished by chlorosulfonation of the corresponding benzoxazinone derivative under controlled low-temperature conditions. The process yields a stable sulfonyl chloride compound with significant chemical and pharmacological relevance. Optimization of reaction parameters such as temperature, reagent addition rate, and solvent choice is essential for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous base

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

Synthetic Chemistry

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is primarily used as a reagent in organic synthesis. Its sulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions, facilitating the formation of sulfonamide derivatives. This property is particularly useful in the synthesis of various pharmaceutical compounds.

Pharmaceutical Development

The compound has been explored for its potential as an intermediate in the synthesis of biologically active molecules. For instance:

  • Antimicrobial Agents : Sulfonamide derivatives synthesized from this compound have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth.
  • Anticancer Compounds : Research indicates that benzoxazine derivatives can exhibit anticancer properties, making this compound a candidate for developing new cancer therapies.

Material Science

In material science, the compound can be utilized to modify polymers and enhance their properties. For example:

  • Polymer Chemistry : Incorporating sulfonyl chloride groups into polymer backbones can improve thermal stability and mechanical properties.
  • Coatings and Adhesives : The reactivity of the sulfonyl chloride group allows for cross-linking reactions that enhance the durability and performance of coatings and adhesives.

Case Studies

StudyFocusFindings
Synthesis of Antimicrobial Agents Investigated the synthesis of sulfonamide derivatives from this compoundSeveral derivatives exhibited significant antibacterial activity against Gram-positive bacteria.
Development of Anticancer Drugs Explored the anticancer potential of benzoxazine derivativesCertain derivatives showed cytotoxic effects on cancer cell lines, indicating potential for further development.
Polymer Modification Studied the impact of incorporating sulfonyl chloride into polymer matricesEnhanced thermal stability and mechanical strength were observed in modified polymers compared to unmodified counterparts.

Mechanism of Action

The mechanism of action of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to their modification or inhibition. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 892948-94-6
  • Molecular Formula: C₉H₁₀ClNO₃S
  • Molecular Weight : 247.699 g/mol
  • Density : 1.415 g/cm³
  • Boiling Point : 387.7°C at 760 mmHg

This compound features a benzoxazine core with a methyl group at the 4-position and a sulfonyl chloride moiety at the 6-position. The sulfonyl chloride group renders it highly reactive, making it a key intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals and agrochemicals .

Table 1: Structural and Physical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (892948-94-6) C₉H₁₀ClNO₃S 247.699 4-Methyl, 6-SO₂Cl Sulfonamide synthesis, intermediates
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (31794-45-3) C₈H₆ClNO₄S 247.649 3-Ketone, 6-SO₂Cl Reactive toward amines, thiols
4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (1017791-37-5) C₁₀H₁₀ClNO₄S 275.71* 4-Acetyl, 6-SO₂Cl Potential for bulky substituent effects
6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (866134-42-1) C₁₀H₁₀ClNO₅S 291.71* 6-Cl, 4-SO₂Me, 2-COOH Polar derivatives, drug intermediates
(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methylamine (282520-55-2) C₁₀H₁₄N₂O 178.23* 4-Methyl, 2-CH₂NH₂ Amine-based pharmaceuticals

*Calculated based on molecular formula.

Key Differences and Research Findings:

Reactivity: The methyl group in this compound enhances steric stability compared to the 3-oxo analog, which may undergo keto-enol tautomerism, altering its reactivity .

Synthetic Utility :

  • The 3-oxo analog (CAS 31794-45-3) is widely used in coupling reactions with amines to form sulfonamides, as evidenced by its commercial availability in 97% purity .
  • 6-Chloro-4-(methylsulfonyl) derivative (CAS 866134-42-1) includes a carboxylic acid group, enabling conjugation with alcohols or amines for prodrug synthesis .

Physical Properties :

  • The methyl-substituted compound (CAS 892948-94-6) has a higher boiling point (387.7°C) compared to the 3-oxo analog, likely due to reduced polarity from the methyl group .
  • The 4-acetyl derivative (CAS 1017791-37-5) is less volatile but may exhibit lower solubility in polar solvents due to its bulkier substituent .

Commercial Availability :

  • The 3-oxo analog is available in multiple quantities (250 mg to 5 g) from Thermo Scientific, priced at 475.50–4709.65 SEK .
  • The 4-methyl derivative (target compound) is less commonly listed, suggesting niche applications or higher synthesis complexity .

Safety Considerations :

  • All sulfonyl chlorides require stringent handling (e.g., moisture-free environments, PPE) due to their corrosive nature and reactivity with nucleophiles .

Biological Activity

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS Number: 892948-94-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C9H10ClNO3S
  • Molecular Weight : 247.69 g/mol
  • IUPAC Name : 4-methyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride
  • SMILES : CN1CCOC2=C1C=C(C=C2)S(Cl)(=O)=O

Antimicrobial Activity

Research has indicated that benzoxazine derivatives exhibit notable antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various bacterial strains. For instance, studies on thiazine derivatives have demonstrated significant antibacterial and antifungal activities, which may extend to related benzoxazine compounds .

Antitumor Activity

The potential of benzoxazine derivatives in cancer treatment has been explored through various in vitro studies. Compounds within this chemical class have been evaluated for their cytotoxic effects on human tumor cell lines. Notably, some derivatives have shown IC50 values indicating significant antitumor activity against breast and renal cancer cells .

Neuropharmacological Effects

The structure of this compound suggests potential interactions with neurotransmitter receptors. A related study on 3,4-dihydrobenzoxazine derivatives found that modifications at the benzoxazine ring could enhance serotonin receptor antagonism, which is crucial for developing treatments for conditions like anxiety and depression .

Study on Antimicrobial Properties

A study published in Marine Drugs investigated the antimicrobial effects of various benzothiazine derivatives. The results indicated that these compounds exhibited strong activity against Streptomyces species with inhibition rates between 50% and 80% at concentrations ranging from 2 to 16 μg/mL . This suggests that similar mechanisms may be present in the benzoxazine class.

Antitumor Efficacy Evaluation

In another significant study, researchers synthesized a series of benzoxazine derivatives and tested their anticancer properties against a panel of human tumor cell lines. The findings revealed that certain modifications could lead to enhanced cytotoxicity and selectivity towards cancer cells, highlighting the therapeutic potential of these compounds .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Streptomyces
AntitumorSignificant cytotoxicity
NeuropharmacologicalPotential serotonin receptor antagonist

Q & A

Basic: How to optimize the synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride for maximum yield?

Methodological Answer:

  • pH Control : Maintain a pH of 9.0–10.0 using 10% Na₂CO₃ to ensure deprotonation of the amine intermediate, facilitating nucleophilic attack on the sulfonyl chloride group .
  • Stoichiometry : Use a 1:1 molar ratio of benzoxazine amine to sulfonyl chloride to minimize side reactions (e.g., over-sulfonation) .
  • Reaction Monitoring : Track progress via TLC (e.g., hexane/ethyl acetate 3:1) until a single spot is observed, indicating completion .

Basic: What purification strategies are recommended for isolating the target compound post-synthesis?

Methodological Answer:

  • Recrystallization : Use solvents like dichloromethane/hexane, guided by the compound’s melting point (mp 80–87°C observed in structurally related sulfonyl chlorides) .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate sulfonated byproducts .

Advanced: How to mitigate competing sulfonation pathways during synthesis?

Methodological Answer:

  • Temperature Modulation : Conduct reactions at 0–5°C to suppress electrophilic aromatic sulfonation at unintended positions (e.g., para-substitution) .
  • Protective Group Strategy : Temporarily block reactive sites (e.g., hydroxyl groups) using acetyl or benzyl groups before sulfonation, then deprotect post-reaction .

Advanced: How to resolve contradictions in reaction kinetics data under varying solvent systems?

Methodological Answer:

  • Kinetic Profiling : Compare rate constants (k) in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to identify solvent effects on transition states.
  • Computational Modeling : Use DFT calculations to map energy barriers for sulfonation pathways, validating experimental observations .

Basic: What storage conditions ensure long-term stability of the compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis, as sulfonyl chlorides are moisture-sensitive .
  • Desiccants : Include silica gel packs to absorb residual humidity, preserving reactivity .

Advanced: How to characterize and quantify byproducts using advanced analytical techniques?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate sulfonic acid derivatives; confirm structures via high-resolution MS .
  • ¹H/¹³C NMR : Identify regiochemical byproducts (e.g., ortho-sulfonation) by comparing aromatic proton splitting patterns to theoretical predictions .

Advanced: How to address discrepancies in spectroscopic data across research groups?

Methodological Answer:

  • Standardized Protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) to normalize NMR shifts .
  • Collaborative Validation : Share raw spectral data via open-access repositories for cross-lab verification of peak assignments .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides are irritants .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact; neutralize spills with sodium bicarbonate .

Advanced: How to design experiments to study hydrolytic degradation mechanisms?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare hydrolysis rates in H₂O vs. D₂O to determine if proton transfer is rate-limiting .
  • pH-Rate Profiling : Measure degradation rates across pH 2–12 to map acid/base-catalyzed pathways .

Advanced: How to resolve conflicting bioactivity results in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .
  • Crystallography : Determine the compound’s binding mode to target enzymes (e.g., dihydrofolate reductase) to explain potency variations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

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